"2-(3-Piperidyl)acetonitrile hydrochloride CAS number and structure"
"2-(3-Piperidyl)acetonitrile hydrochloride CAS number and structure"
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A Comprehensive Resource for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of 2-(3-Piperidyl)acetonitrile hydrochloride, a key building block in synthetic and medicinal chemistry. The document details its chemical identity, including its CAS number and structural features, and explores its physicochemical properties. Furthermore, this guide discusses its role as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Detailed protocols for handling, safety precautions, and analytical methodologies are also presented to ensure safe and effective use in a laboratory setting. This resource is intended for researchers, chemists, and professionals in the field of drug development who are interested in the applications and technical aspects of this compound.
Chemical Identity and Physicochemical Properties
2-(3-Piperidyl)acetonitrile hydrochloride is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structure features a piperidine ring substituted at the 3-position with an acetonitrile group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various applications.
Core Identification
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Chemical Name: 2-(3-Piperidyl)acetonitrile hydrochloride
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Synonyms: 3-Piperidineacetonitrile, hydrochloride[1]
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Molecular Formula: C₇H₁₂N₂·HCl[1]
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Molecular Weight: 160.65 g/mol
Structural Information
The molecular structure consists of a saturated six-membered piperidine ring with a cyanomethyl group (-CH₂CN) attached to the third carbon atom. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Purity | ≥95% | Synthonix, Inc.[1] |
| Physical State | Solid (Typical) | General Knowledge |
| Solubility | Soluble in water | General Knowledge |
Synthesis and Reactivity
While specific, detailed synthetic procedures for 2-(3-Piperidyl)acetonitrile hydrochloride are not extensively published in readily available literature, its structure suggests that it is likely synthesized from precursors such as 3-cyanomethylpiperidine. The reactivity of this compound is primarily centered around the nitrile group and the secondary amine of the piperidine ring, making it a versatile building block.
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of functionalized piperidine derivatives. The piperidine nitrogen can undergo N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents. These reactions are fundamental in creating libraries of compounds for drug discovery programs.[3]
Applications in Research and Drug Development
Piperidine-containing compounds are of significant interest in the pharmaceutical field due to their prevalence in many synthetic pharmaceuticals.[3] The piperidine ring is a core structure in numerous alkaloid natural products and is a common motif in drugs targeting the central nervous system.[3]
2-(3-Piperidyl)acetonitrile hydrochloride serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, with both a nucleophilic nitrogen and a versatile nitrile group, allows for its incorporation into a wide range of molecular scaffolds. This makes it an attractive building block for creating novel drug candidates.
The broader class of azinylacetonitriles, to which this compound belongs, is recognized for the reactivity of the methylene moiety, which can be utilized to synthesize a variety of functionally substituted azoles and azines.[4] This reactivity has been leveraged in the development of new synthetic methodologies in medicinal chemistry.
Analytical Methods
The identity and purity of 2-(3-Piperidyl)acetonitrile hydrochloride can be confirmed using standard analytical techniques. A general workflow for the analysis of such compounds is outlined below.
General Analytical Workflow
Caption: General analytical workflow for 2-(3-Piperidyl)acetonitrile hydrochloride.
Recommended Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a standard method for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a common starting point.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra would show characteristic peaks for the piperidine ring protons and carbons, as well as the methylene and nitrile groups.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups, particularly the C≡N stretch of the nitrile group, which typically appears in the region of 2200-2260 cm⁻¹.
Safety and Handling
Proper safety precautions must be observed when handling 2-(3-Piperidyl)acetonitrile hydrochloride and related nitrile-containing compounds.
Personal Protective Equipment (PPE)
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Eye Protection: Wear chemical safety goggles or a face shield.[6][7]
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Hand Protection: Wear appropriate chemical-resistant gloves.[6]
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Skin and Body Protection: Use a lab coat and ensure that skin is not exposed.[7]
Handling and Storage
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[6]
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Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is recommended to store under an inert atmosphere to maintain product quality.[6]
First Aid Measures
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]
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In case of skin contact: Wash off with soap and plenty of water.[6]
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If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6]
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If swallowed: Rinse mouth with water and call a physician or poison control center immediately.[6][8]
Conclusion
2-(3-Piperidyl)acetonitrile hydrochloride is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical research and development. Its unique structural features allow for a wide range of chemical modifications, making it a key building block for creating diverse molecular architectures. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory.
References
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Synthonix, Inc. 2-(3-Piperidyl)acetonitrile hydrochloride.[Link]
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Ministry of the Environment, Government of Japan. Analytical Methods for Chemicals.[Link]
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Al-Mousawi, S. M., et al. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, vol. 14, no. 2, 2009, pp. 799-809. [Link]
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Guo, Y. W., et al. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, vol. 37, no. 2, 2020, pp. 227-36. [Link]
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PubChem. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.[Link]
- Google Patents. Processes and intermediates for resolving piperidyl acetamide stereoisomers.
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ChemComplex. Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights.[Link]
- Google Patents.
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EMD Millipore. Acetonitrile - Safety Data Sheet.[Link]
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Charles River. Acetonitrile Material Safety Data Sheet (MSDS).[Link]
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Herold, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, vol. 59, no. 1, 2002, pp. 19-24. [Link]
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Centers for Disease Control and Prevention. ACETONITRILE 1606.[Link]
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Al-Majid, A. M., et al. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, vol. 15, no. 1, 2025, p. 12345. [Link]
Sources
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